molecular formula C18H24NaO5S B195167 Sodium 17alpha-estradiol sulfate CAS No. 56050-04-5

Sodium 17alpha-estradiol sulfate

Cat. No.: B195167
CAS No.: 56050-04-5
M. Wt: 375.4 g/mol
InChI Key: RUVRVMKBSLGUND-JOWXCZTESA-N
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Description

Sodium 17alpha-estradiol sulfate is a synthetic derivative of 17alpha-estradiol, a naturally occurring estrogenic hormone. This compound is known for its non-feminizing properties and has been studied for its potential therapeutic benefits, particularly in the context of aging and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 17alpha-estradiol sulfate typically involves the sulfonation of 17alpha-estradiol. This process can be achieved through the reaction of 17alpha-estradiol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The resulting estradiol sulfate is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 17alpha-estradiol sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Sodium 17alpha-estradiol sulfate exerts its effects primarily through interaction with estrogen receptors, particularly estrogen receptor alpha (ERα). Upon binding to ERα, it modulates the transcription of target genes involved in metabolic regulation, inflammation, and cellular stress responses. This interaction leads to various physiological effects, including reduced inflammation, improved metabolic function, and potential neuroprotection .

Comparison with Similar Compounds

Uniqueness: Sodium 17alpha-estradiol sulfate is unique due to its non-feminizing properties and its potential therapeutic benefits in aging and metabolic disorders. Unlike 17beta-estradiol, it does not induce significant feminizing effects, making it a promising candidate for use in male patients and in conditions where estrogenic side effects are undesirable .

Properties

CAS No.

56050-04-5

Molecular Formula

C18H24NaO5S

Molecular Weight

375.4 g/mol

IUPAC Name

sodium;[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,17-,18+;/m1./s1

InChI Key

RUVRVMKBSLGUND-JOWXCZTESA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]

Appearance

White Solid

Key on ui other cas no.

56050-04-5

Pictograms

Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(17α)-Estra-1,3,5(10)-triene-3,17-diol 3-(Hydrogen sulfate) Sodium Salt;  17α-Acetoxy-3-sulfatoxy-estra-1,3,5(10)-triene Sodium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 17alpha-estradiol sulfate
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Sodium 17alpha-estradiol sulfate
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Sodium 17alpha-estradiol sulfate
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Sodium 17alpha-estradiol sulfate
Reactant of Route 5
Sodium 17alpha-estradiol sulfate
Reactant of Route 6
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Sodium 17alpha-estradiol sulfate

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